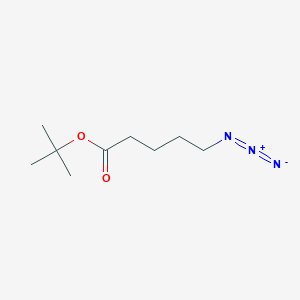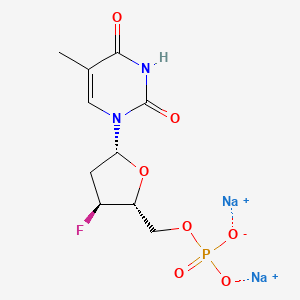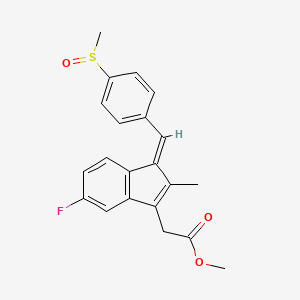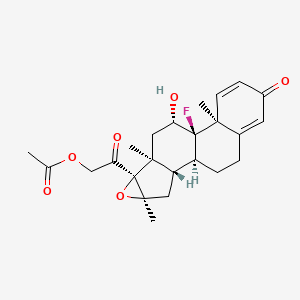
Fluprednidene Acetate Dermoxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluprednidene Acetate Dermoxy: is a moderately potent glucocorticoid used primarily in topical formulations to treat skin inflammations such as atopic dermatitis and contact dermatitis . It is known for its anti-inflammatory and anti-allergic properties, making it a valuable compound in dermatological treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluprednidene Acetate Dermoxy involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluprednidene Acetate Dermoxy undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often involves reagents like chlorine or bromine, while hydroxylation can be achieved using hydrogen peroxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, Fluprednidene Acetate Dermoxy is used as a reference standard for analytical method development and validation. It is also employed in the study of steroid chemistry and the development of new glucocorticoid derivatives .
Biology: Biologically, this compound is used to study the effects of glucocorticoids on cellular processes, including inflammation and immune response modulation .
Medicine: Medically, this compound is used in the treatment of various skin conditions. Its anti-inflammatory and anti-allergic properties make it effective in managing conditions like eczema and psoriasis .
Industry: In the pharmaceutical industry, this compound is crucial for the development of topical formulations. It is also used in quality control processes to ensure the consistency and efficacy of glucocorticoid products .
Mechanism of Action
Fluprednidene Acetate Dermoxy exerts its effects by binding to glucocorticoid receptors in the skin. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and allergic reactions. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
Comparison with Similar Compounds
Clobetasol Propionate: A very potent glucocorticoid used for severe skin conditions.
Betamethasone Valerate: Another potent glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A less potent glucocorticoid used for mild skin inflammations.
Uniqueness: Fluprednidene Acetate Dermoxy is unique due to its moderate potency, making it suitable for a wide range of dermatological conditions without the severe side effects associated with more potent glucocorticoids .
Properties
Molecular Formula |
C24H29FO6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,6S,7S,9S,10R,11S)-10-fluoro-9-hydroxy-4,7,11-trimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-6-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FO6/c1-13(26)30-12-19(29)24-21(3)11-18(28)23(25)16(17(21)10-22(24,4)31-24)6-5-14-9-15(27)7-8-20(14,23)2/h7-9,16-18,28H,5-6,10-12H2,1-4H3/t16-,17-,18-,20-,21-,22+,23-,24-/m0/s1 |
InChI Key |
AGNWKTSWHKVIGG-SAJDGEJFSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]12[C@]3(C[C@@H]([C@]4([C@H]([C@@H]3C[C@]1(O2)C)CCC5=CC(=O)C=C[C@@]54C)F)O)C |
Canonical SMILES |
CC(=O)OCC(=O)C12C3(CC(C4(C(C3CC1(O2)C)CCC5=CC(=O)C=CC54C)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)


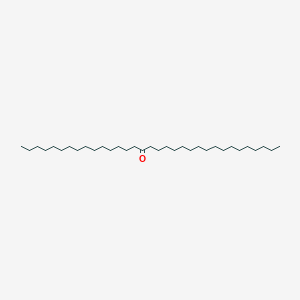
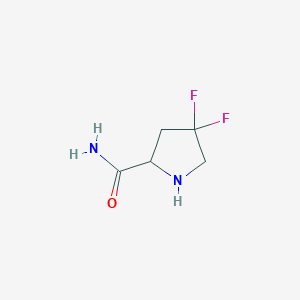
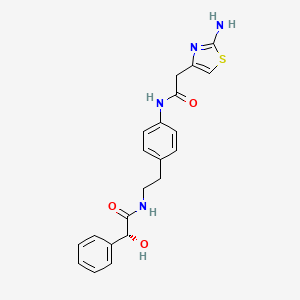
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
![sodium;(E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B15293892.png)
![4-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine](/img/structure/B15293898.png)
![5-Bromo-2-chloro-7-fluoro-1H-benzo[d]imidazole](/img/structure/B15293899.png)
